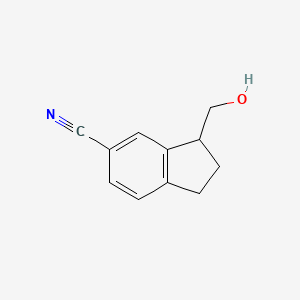

6-Cyano-1-indanylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carbonitrile |

InChI |

InChI=1S/C11H11NO/c12-6-8-1-2-9-3-4-10(7-13)11(9)5-8/h1-2,5,10,13H,3-4,7H2 |

InChI Key |

AODIFCDICXVRQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1CO)C=C(C=C2)C#N |

Origin of Product |

United States |

Contextualization Within Indane and Nitrile Chemistry Research

6-Cyano-1-indanylmethanol is a bifunctional organic molecule that incorporates both the indane scaffold and a nitrile group, positioning it as a compound of interest in various areas of chemical research. The indane framework, a fused bicyclic system consisting of a benzene (B151609) ring and a cyclopentane (B165970) ring, is a privileged structure in medicinal chemistry. researchgate.netscribd.com This scaffold is present in numerous biologically active natural products and synthetic pharmaceuticals, including the anti-inflammatory drug Sulindac and the antiviral agent Indinavir. researchgate.nettudublin.ie The structural rigidity and defined three-dimensional shape of the indane nucleus allow for precise positioning of substituents, making it a valuable template for designing molecules that can interact with specific biological targets. researchgate.netmdpi.com

Concurrently, the nitrile (-C≡N) group is a versatile and highly valuable functional group in organic synthesis and drug design. numberanalytics.comnumberanalytics.com Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. core.ac.uksioc-journal.cn In synthesis, nitriles serve as key intermediates, readily transformable into other important functional groups such as amines, carboxylic acids, and various heterocycles. numberanalytics.comnumberanalytics.com The incorporation of a nitrile group can enhance binding affinity to target proteins and improve pharmacokinetic profiles, and it is a feature in over 30 FDA-approved drugs. sioc-journal.cnresearchgate.net The presence of both the indane core and the cyano group in this compound makes it a useful building block, combining the structural benefits of the indane scaffold with the synthetic and modulatory potential of the nitrile function. chemimpex.com

Structural Significance of the 6 Cyano 1 Indanylmethanol Scaffold

The specific arrangement of functional groups in 6-Cyano-1-indanylmethanol—a primary alcohol at the 1-position and a cyano group at the 6-position of the indane ring—confers significant structural importance. The hydroxyl group (-OH) at the benzylic 1-position is a key site for further chemical modification. It can be oxidized to a ketone (indan-1-one), esterified, or used in nucleophilic substitution reactions, allowing for the attachment of various other molecular fragments. The stereocenter at this position also introduces the possibility of chiral derivatives, which is crucial in the development of stereospecific therapeutic agents. tudublin.ie

The cyano group, located on the aromatic portion of the indane scaffold, serves as a powerful modulator of the molecule's electronic and physical properties. core.ac.uk Its electron-withdrawing character can influence the reactivity of the entire ring system. Furthermore, the nitrile itself is a versatile synthetic handle. numberanalytics.com It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct heterocyclic rings. This dual functionality makes the this compound scaffold a strategic intermediate for creating libraries of complex molecules for screening in drug discovery and materials science. chemimpex.comrsc.org The precursor, 6-Cyano-1-indanone, is noted as a building block for complex organic molecules and in research for potential anticancer and neuroprotective agents.

Retrosynthetic Analysis Considerations for 6 Cyano 1 Indanylmethanol

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound is paramount for its application in various scientific fields, necessitating precise control over the three-dimensional arrangement of its atoms. This is primarily achieved through the stereoselective reduction of its prochiral ketone precursor, 6-Cyano-1-indanone.

Enantioselective Approaches to this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this involves the asymmetric reduction of 6-Cyano-1-indanone, creating the chiral center at the C1 position with a high degree of enantiomeric excess (ee). While specific documented examples for 6-Cyano-1-indanone are not prevalent in readily available literature, established methods for related indanones provide a clear blueprint for this transformation.

Catalytic asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones. rsc.org This method typically employs chiral transition metal catalysts, such as those based on Ruthenium (Ru) or Rhodium (Rh), with a hydrogen source like a formic acid/triethylamine mixture. rsc.org For instance, the ATH of 3-aryl-1-indanones has been shown to proceed with high efficiency and stereoselectivity. rsc.org

Another prominent approach is the use of chiral oxazaborolidine catalysts, famously developed by Corey, which mediate the reduction of prochiral ketones by borane (B79455) reagents. The reduction of racemic 3-aryl-1-indanones using this method has been explored, demonstrating its applicability within the indanone family. rsc.org

Biocatalysis offers a green and highly selective alternative. Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce 6-Cyano-1-indanone to the corresponding (R)- or (S)-alcohol with exceptional enantioselectivity. Furthermore, transaminases can be used in a process of asymmetric reductive amination of the ketone, followed by conversion of the amine to the alcohol, providing an indirect route. A patent describing the enzymatic kinetic resolution of 4-cyano-1-aminoindane highlights the utility of enzymes like Candida antarctica lipase (B570770) B (CAL-B) in separating enantiomers of cyano-substituted indane derivatives, a principle that is extensible to the synthesis of chiral this compound. google.com

Table 1: Representative Enantioselective Reductions of Indanone Analogs

| Substrate | Catalyst/Enzyme | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Aryl-1-indanone | Chiral Ru/Rh Complexes | Asymmetric Transfer Hydrogenation | High | rsc.org |

| 3-Aryl-1-indanone | Corey's Oxazaborolidine | Asymmetric Reduction | Moderate to High | rsc.org |

| 4-Cyano-1-aminoindane (Resolution) | Candida antarctica lipase B (CAL-B) | Enzymatic Kinetic Resolution | >99% | google.com |

Diastereoselective Control in this compound Synthesis

Diastereoselectivity becomes relevant in molecules with two or more stereocenters. Since this compound possesses only one stereocenter (at the C1 position), diastereoselectivity is not a factor in its synthesis from the achiral precursor 6-Cyano-1-indanone. However, if a synthetic route were to start from a chiral precursor or employ a chiral auxiliary that remains in the molecule during the reduction, controlling the formation of the second stereocenter relative to the first would be a critical diastereoselective step. For example, the reduction of an indanone with a pre-existing chiral center at the C2 or C3 position would require diastereoselective control to favor the formation of one of the two possible diastereomeric alcohol products (e.g., cis or trans). Nickel-catalyzed domino reductive cyclization has been used to produce substituted indanones with excellent diastereoselectivity, demonstrating that high levels of control are achievable in related systems. dicp.ac.cn

Precursor Synthesis and Functionalization Strategies for this compound

The availability and synthesis of key precursors are foundational to the production of this compound. The primary precursor is 6-Cyano-1-indanone, which is then converted to the final product through reductive methods.

Synthesis of 6-Cyano-1-indanone as a Key Intermediate in this compound Production

6-Cyano-1-indanone is a crucial intermediate, and its synthesis is most commonly achieved via an intramolecular Friedel-Crafts acylation. mdpi.com The typical starting material for this reaction is 3-(4-cyanophenyl)propanoic acid or its corresponding acyl chloride. The cyclization is promoted by a strong acid catalyst.

The direct cyclization of the carboxylic acid is environmentally preferred as it produces only water as a byproduct. mdpi.com This reaction, however, often requires harsh conditions, including strong acids like polyphosphoric acid (PPA), methanesulfonic acid (MSA), or triflic acid (TfOH), sometimes at elevated temperatures. mdpi.combeilstein-journals.orgnih.gov The use of non-conventional energy sources, such as microwaves and ultrasound, has been shown to improve reaction times and efficiency. mdpi.com Alternatively, converting the carboxylic acid to the more reactive acyl chloride allows for milder cyclization conditions using a Lewis acid like aluminum chloride (AlCl₃). beilstein-journals.orgnih.gov

Table 2: Conditions for Friedel-Crafts Cyclization to form 1-Indanones

| Precursor Type | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Arylpropionic Acid | Polyphosphoric Acid (PPA) | Heat | Good | mdpi.comnih.gov |

| 3-Arylpropionic Acid | Triflic Acid (TfOH) | CH₂Cl₂, rt to 80°C (MW) | Up to 100% (MW) | mdpi.com |

| 3-Arylpropionic Acid | Tb(OTf)₃ | 250°C | Up to 74% | beilstein-journals.orgiyte.edu.tr |

| 3-Arylpropionyl Chloride | AlCl₃ | Anhydrous solvent | High | beilstein-journals.org |

Reductive Transformations towards this compound

The conversion of the ketone functional group in 6-Cyano-1-indanone to the secondary alcohol in this compound is a standard reductive transformation. This can be accomplished using a variety of reducing agents.

For a non-stereoselective synthesis, common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. These reagents provide a straightforward and high-yielding route to the racemic alcohol.

For stereoselective reductions, the enantioselective methods discussed in section 2.1.1 are the methods of choice. Catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon, Pd/C) can also be used. For example, the reduction of a related keto-oxime to an amino indanol was achieved via Pd/C catalytic reduction, suggesting this method's applicability for reducing the indanone carbonyl group. beilstein-journals.org

Exploitation of 1-Indanol (B147123) Derivatives in this compound Synthesis

An alternative synthetic strategy involves introducing the cyano group onto a pre-existing indanol scaffold. This functionalization approach could begin with a readily available 1-indanol derivative, such as 6-bromo-1-indanol. The synthesis would then proceed via a carbon-carbon bond-forming reaction to install the nitrile.

A plausible, though not explicitly documented, route would be a palladium-catalyzed cross-coupling reaction. For example, a Negishi coupling using zinc cyanide (Zn(CN)₂) or a Suzuki coupling with a cyanide source could be employed to convert the aryl bromide into the desired nitrile. nih.gov This strategy's viability is supported by a reported synthesis that used Negishi coupling of zinc cyanide to a 6-bromoindole (B116670) moiety to successfully introduce a cyano group. nih.gov This approach allows for late-stage functionalization, which can be advantageous in complex molecular syntheses.

Novel Synthetic Strategies for this compound

The development of innovative synthetic methods for constructing the indane framework is crucial for accessing compounds like this compound. These strategies often aim to improve efficiency, selectivity, and sustainability compared to traditional methods.

Multicomponent Reactions (MCRs) for this compound Scaffolds

Multicomponent reactions (MCRs) offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step, thereby increasing efficiency and atom economy. scispace.comscielo.br While specific MCRs for the direct synthesis of this compound are not extensively documented, the construction of the core indane scaffold through MCRs provides a viable pathway to its precursors.

For instance, the Passerini multicomponent reaction has been successfully employed for the synthesis of sterically congested 2,2-disubstituted indane-1,3-dione derivatives. scispace.comresearchgate.net This reaction, involving an isocyanide, a carboxylic acid, and a carbonyl compound, proceeds under mild, room temperature conditions to afford α-acyloxycarboxamides. scispace.comsemanticscholar.org A notable example is the reaction of indane-1,2,3-trione with isocyanides and benzoic acid derivatives, which yields functionalized indane structures in excellent yields. scispace.comresearchgate.net The versatility of isocyanide-based MCRs, such as the Passerini and Ugi reactions, lies in their tolerance of diverse functional groups and high levels of selectivity. scispace.comsemanticscholar.org These approaches highlight the potential for developing one-pot syntheses of highly substituted indane frameworks, which can then be further elaborated to yield this compound.

Mechanochemical multicomponent reactions have also emerged as an environmentally friendly approach for organic synthesis, often proceeding in the absence of a solvent. researchgate.net These methods are particularly useful for reactions involving solid starting materials and can lead to novel transformations not feasible in solution. researchgate.net

| MCR Type | Reactants | Product | Key Features |

| Passerini Reaction | Indane-1,2,3-trione, Isocyanides, Benzoic acid derivatives | Sterically congested 2,2-disubstituted indane-1,3-dione derivatives | Room temperature, mild conditions, excellent yields. scispace.comresearchgate.net |

| Isocyanide-Based MCRs | Isocyanide, Nucleophile, Electrophile | Diverse functionalized molecules | High atom efficiency, convergent nature, generation of molecular diversity. scispace.comsemanticscholar.org |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Various catalytic strategies, including organocatalysis, transition metal catalysis, and biocatalysis, have been applied to the synthesis of indanol derivatives.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a powerful tool in asymmetric synthesis. semanticscholar.org While specific applications to this compound are emerging, the principles have been demonstrated in related systems. For example, the enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives has been achieved using bifunctional thiourea (B124793) catalysts. mdpi.com This approach often involves a tandem Michael addition/intramolecular cyclization sequence. mdpi.com

The development of organocatalysts for 1,6-addition reactions is particularly relevant for constructing remote stereogenic centers, a challenge in asymmetric synthesis. researchgate.net New activation modes using organocatalysts have been devised to facilitate these transformations. researchgate.net Furthermore, organocatalyzed selective addition of cyanide sources to carbonyl compounds is a well-established method for preparing chiral cyanohydrins, which are valuable synthetic intermediates. semanticscholar.org

Transition metal catalysis offers a versatile and powerful platform for the synthesis of indane and indole (B1671886) derivatives. mdpi.com Palladium-catalyzed reactions, in particular, have been extensively studied for the construction of these scaffolds. researchgate.net

A notable example is the intramolecular palladium(0)-catalyzed C(sp³)–H arylation to synthesize 1-indanols. sci-hub.se This method allows for the formation of a tertiary carbon center at the C1 position, despite unfavorable steric interactions. The efficiency of this reaction is influenced by the degree of substitution at the C2 position, a phenomenon attributed to the Thorpe–Ingold effect. sci-hub.se Interestingly, the nature of the heteroatomic substituent at C1 can significantly impact the diastereoselectivity of the reaction. sci-hub.se Catalyst loading in these reactions can sometimes be reduced to as low as 0.5 mol% with high efficiency. sci-hub.se

Other transition metals like rhodium and cobalt have also been employed in the synthesis of related heterocyclic systems. mdpi.comresearchgate.net For instance, Rh-carboxylate catalysts have been used for the synthesis of 3-aryl indoles, and cobalt catalysts have been utilized in cross-dehydrogenative coupling reactions to form indoles. mdpi.comresearchgate.net These methods often involve the in situ generation of reactive intermediates like carbenes. snnu.edu.cn

| Catalyst System | Reaction Type | Substrate | Product | Key Features |

| Palladium(0) | Intramolecular C(sp³)–H Arylation | Aryl halides with a tethered alcohol | 1-Indanols | Forms tertiary C1 center, diastereoselectivity influenced by substituents. sci-hub.se |

| Pyridine-boryl radical/diboronic ester | Ketyl Radical Cyclization | Alkene-tethered benzaldehydes | trans-2-substituted-1-indanols | Diastereoselective, mild conditions. rsc.orgrsc.org |

| Rhodium-carboxylate | Arylation | Aryltriazoles and boronic acids | 3-Aryl indoles | Highly efficient and regioselective. researchgate.net |

| Cobalt(III) | Cross-dehydrogenative coupling | ortho-Alkenylanilines | Indoles | Efficient construction of new bonds. mdpi.com |

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. tandfonline.commdpi.com The use of whole-cell biocatalysts or isolated enzymes can provide access to enantiomerically pure alcohols and their precursors. tandfonline.comacs.org

For the synthesis of chiral indanols, the enantioselective reduction of the corresponding indanone is a common strategy. Several studies have investigated the use of various microorganisms and enzymes for this purpose. For example, Lactobacillus paracasei BD71 has been shown to effectively reduce 1-indanone (B140024) to (S)-1-indanol with high yield (93%) and excellent enantiomeric excess (>99% ee) on a gram scale. tandfonline.comresearchgate.net This process is considered a cheap, clean, and eco-friendly alternative to chemical reductions. tandfonline.com

Enzymatic resolution of racemic alcohols is another powerful technique. researchgate.net This involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, catalyzed by an enzyme such as a lipase. Candida antarctica lipase B (CAL-B) is a versatile and widely used enzyme for the resolution of various alcohols, including indanol derivatives. uniovi.esresearchgate.net Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net

Halohydrin dehalogenases (HHDHs) are another class of enzymes with significant potential in biocatalysis, capable of forming C-C, C-N, C-O, and C-S bonds. nih.gov Protein engineering of these enzymes has been employed for the industrial synthesis of key chiral synthons for pharmaceuticals. nih.gov

| Biocatalyst | Reaction Type | Substrate | Product | Key Features |

| Lactobacillus paracasei BD71 | Enantioselective reduction | 1-Indanone | (S)-1-Indanol | High yield (93%), >99% ee, gram-scale. tandfonline.comresearchgate.net |

| Candida antarctica lipase B (CAL-B) | Kinetic resolution (acylation) | Racemic 1-indanol derivatives | Enantiopure alcohol and ester | High enantioselectivity. uniovi.esresearchgate.net |

| Halohydrin dehalogenase (HHDH) | Cyanolysis | Epoxides | β-hydroxynitriles | Formation of C-C bonds, applicable to pharmaceutical intermediates. nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and improve sustainability. beilstein-journals.orgencyclopedia.pub This includes the use of environmentally benign solvents, catalysts that can be recovered and reused, and processes that are highly atom-economical. beilstein-journals.org

Microwave-assisted synthesis has been explored as a green technique for reactions such as intramolecular Friedel–Crafts acylation to produce 1-indanones. beilstein-journals.org The use of ionic liquids as reaction media and catalysts is another promising green approach. acs.org For example, a task-specific ionic liquid, 2-hydroxyethylammonium formate, has been used to catalyze the condensation of indan-1,3-dione with aldehydes at room temperature without the need for an additional solvent. acs.org

Biocatalytic methods, as discussed in the previous section, are inherently green due to their use of renewable catalysts (enzymes) that operate under mild conditions (aqueous media, ambient temperature and pressure). tandfonline.comrsc.org Mechanochemical synthesis, which avoids the use of bulk solvents, is also a significant green chemistry strategy. researchgate.net The development of catalytic systems with low catalyst loading and high turnover numbers further contributes to the greenness of a synthetic process. sci-hub.se

Solvent-Free and Aqueous Media Syntheses

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.netmdpi.com Consequently, synthetic routes conducted in aqueous media or under solvent-free conditions are highly desirable.

The synthesis of this compound is typically a two-step process, commencing with the preparation of its precursor, 6-Cyano-1-indanone.

Synthesis of 6-Cyano-1-indanone:

The most prevalent method for synthesizing 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. mdpi.com Traditional approaches often rely on stoichiometric amounts of strong Lewis acids like aluminum chloride in anhydrous organic solvents. However, research into more environmentally benign alternatives is ongoing. The use of microwaves or high-intensity ultrasound has been explored to facilitate the intramolecular cyclization of precursors, sometimes leading to improved reaction times and yields. mdpi.com One approach with green credentials is the use of solid-supported catalysts. For instance, the potential use of silica (B1680970) gel-supported triflic acid as a recyclable catalyst under solvent-free conditions has been investigated for similar cyclizations, although its effectiveness can be substrate-dependent. mdpi.comresearchgate.net

Reduction of 6-Cyano-1-indanone to this compound:

The reduction of the ketone group in 6-Cyano-1-indanone to the alcohol in this compound is the final synthetic step. Several advanced, greener methodologies are particularly well-suited for this transformation, especially those that can be performed in water.

Catalytic Transfer Hydrogenation in Water: A highly promising method for the reduction of ketones, including those with cyano groups, is catalytic transfer hydrogenation in aqueous media. Research has demonstrated that iridium(III) complexes with diamine ligands can effectively catalyze the reduction of α-cyanoketones to their corresponding alcohols in high yields. organic-chemistry.org These reactions can be performed in water, open to air, using formic acid as a safe and cost-effective hydrogen source. organic-chemistry.org This approach avoids the need for flammable hydrogen gas and volatile organic solvents.

Biocatalytic Reduction: The use of enzymes (biocatalysis) offers an exceptionally green route to chiral alcohols from ketones. researchgate.net Ketoreductase (KRED) enzymes can operate in aqueous buffer solutions under mild temperature and pH conditions, often with very high yield and enantioselectivity. ajpamc.com For example, the biocatalytic reduction of the structurally similar 4-cyano-1-indanone to (S)-4-cyano-1-indanol has been successfully demonstrated using a ketoreductase, achieving a high yield and chiral purity. ajpamc.com This enzymatic approach represents a significant advancement over traditional chemical methods that may require harsh reagents. ajpamc.com The theoretical yield for such biocatalytic reductions can approach 100%, highlighting their efficiency. google.com

Below is a table summarizing potential green synthetic approaches for the reduction of 6-Cyano-1-indanone.

| Method | Catalyst/Reagent | Solvent | Key Advantages |

| Catalytic Transfer Hydrogenation | Iridium(III)-diamine complex / Formic acid | Water | High yields, avoids H₂ gas, mild conditions. organic-chemistry.org |

| Biocatalytic Reduction | Ketoreductase (KRED) enzyme | Aqueous Buffer | High yield and enantioselectivity, mild conditions, environmentally benign. researchgate.netajpamc.com |

Atom Economy and Efficiency in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. semanticscholar.org A higher atom economy signifies a more sustainable process with less waste generation. acs.org The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's analyze the theoretical atom economy for the two-step synthesis of this compound.

Step 1: Synthesis of 6-Cyano-1-indanone

Assuming the synthesis of 6-Cyano-1-indanone (C₁₀H₇NO, M.W. 157.17 g/mol ) proceeds via the intramolecular cyclization of 3-(4-cyanophenyl)propanoic acid (C₁₀H₉NO₂, M.W. 175.18 g/mol ), the reaction involves the removal of a water molecule (H₂O, M.W. 18.02 g/mol ).

Reactant: 3-(4-cyanophenyl)propanoic acid

Products: 6-Cyano-1-indanone + Water

The atom economy for this ideal cyclization is:

% Atom Economy = (157.17 / 175.18) x 100 ≈ 89.7%

Step 2: Reduction of 6-Cyano-1-indanone to this compound

For the reduction of 6-Cyano-1-indanone to this compound (C₁₀H₉NO, M.W. 159.18 g/mol ), we will consider a catalytic hydrogenation reaction, which represents an addition reaction.

Reactants: 6-Cyano-1-indanone + Hydrogen (H₂, M.W. 2.02 g/mol )

Product: this compound

The atom economy for this reduction step is:

% Atom Economy = (159.18 / (157.17 + 2.02)) x 100 = (159.18 / 159.19) x 100 ≈ 100%

Addition reactions, such as catalytic hydrogenation, are inherently atom-economical as all reactant atoms are incorporated into the single desired product. masterorganicchemistry.com

The following table summarizes the atom economy for the proposed synthetic pathway.

| Reaction Step | Reactants | Desired Product | Theoretical Atom Economy (%) |

| 1. Cyclization | 3-(4-cyanophenyl)propanoic acid | 6-Cyano-1-indanone | 89.7% |

| 2. Reduction | 6-Cyano-1-indanone, Hydrogen | This compound | ~100% |

Reactions Involving the Cyano Group of this compound

The cyano group is a versatile functional handle, participating in a variety of transformations including hydrolysis, reduction, and addition reactions. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

Nitrile Hydrolysis and Derivative Formation

The cyano group of this compound can be hydrolyzed to form either a carboxylic acid or an amide, depending on the reaction conditions. nih.gov

Acid-Catalyzed Hydrolysis : Heating this compound under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of 1-(hydroxymethyl)indan-6-carboxylic acid . The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. nih.govresearchgate.net

Base-Catalyzed Hydrolysis : Alternatively, heating the compound with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) initially produces the sodium salt of the carboxylic acid (sodium 1-(hydroxymethyl)indan-6-carboxylate ) and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 1-(hydroxymethyl)indan-6-carboxylic acid . nih.gov

These hydrolysis reactions are fundamental for converting the nitrile into other important functional groups.

Table 1: Hydrolysis of this compound

| Starting Material | Reagents & Conditions | Major Product |

| This compound | 1. NaOH (aq), Reflux2. H₃O⁺ | 1-(Hydroxymethyl)indan-6-carboxylic acid |

| This compound | H₂SO₄ (aq), Reflux | 1-(Hydroxymethyl)indan-6-carboxylic acid |

Reductions of the Nitrile Functionality

The nitrile group can be reduced to either a primary amine or an aldehyde, providing pathways to key synthetic intermediates.

Reduction to Amine : A common and effective method for reducing nitriles to primary amines is treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This reaction would convert this compound to 6-(aminomethyl)indan-1-yl)methanol . Catalytic hydrogenation using catalysts such as Raney nickel is another viable method. mdpi.com

Reduction to Aldehyde : For a partial reduction to the aldehyde, a less reactive hydride reagent is necessary. Diisobutylaluminium hydride (DIBAL-H) is frequently used for this transformation at low temperatures. The reaction initially forms an imine intermediate, which is then hydrolyzed upon aqueous workup to yield 1-(hydroxymethyl)indan-6-carbaldehyde .

Table 2: Reduction Reactions of this compound

| Starting Material | Reagent & Conditions | Major Product |

| This compound | 1. LiAlH₄, THF2. H₂O | (6-(Aminomethyl)indan-1-yl)methanol |

| This compound | 1. DIBAL-H, Toluene, -78 °C2. H₃O⁺ | 1-(Hydroxymethyl)indan-6-carbaldehyde |

Nucleophilic Additions to the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents. smolecule.com

Grignard Reactions : The addition of a Grignard reagent (R-MgX) to this compound results in the formation of an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate does not yield an amine but rather a ketone. adichemistry.commasterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by an acid workup would produce 6-acetyl-1-(hydroxymethyl)indan . This reaction provides a powerful method for forming new carbon-carbon bonds at the site of the cyano group. masterorganicchemistry.com

The precursor, 6-Cyano-1-indanone, is also known to undergo various nucleophilic additions, highlighting the reactivity of the cyano group within the indane scaffold. smolecule.comchemimpex.com

Cycloaddition Reactions Involving the Cyano Group

The carbon-nitrogen triple bond of the cyano group can participate as a 2π component in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. These reactions are valuable for constructing complex molecular architectures. chemimpex.com

[3+2] Cycloadditions : Nitriles can react with 1,3-dipoles, such as nitrile oxides or azides, in [3+2] cycloaddition reactions (also known as dipolar cycloadditions). researchgate.netacs.org For instance, the reaction of this compound with a nitrile oxide (R-CNO) could yield a 1,2,4-oxadiazole (B8745197) ring fused or appended to the indane system. Similarly, reaction with an azide (B81097) can lead to tetrazole formation. While specific examples for this compound are not extensively documented, the general reactivity of nitriles in such transformations is well-established. lookchem.comresearchgate.net The related compound, 6-Cyano-1-indanone, is noted for its utility in cycloaddition reactions to build novel heterocyclic structures. chemimpex.com

Transformations at the Hydroxyl Group of this compound

The primary hydroxyl group (-CH₂OH) behaves as a typical alcohol, readily undergoing reactions like esterification and etherification. These transformations are important for modifying the compound's properties or for introducing protecting groups.

Esterification and Etherification Reactions

Esterification : this compound can be converted to its corresponding ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (6-cyanoindan-1-yl)methyl acetate . Enzymatic methods, such as lipase-catalyzed transesterification, have also been employed for the acylation of related indanol structures. acs.orgresearchgate.net

Etherification : The formation of ethers from this compound can be achieved under various conditions. A classic method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to produce the corresponding ether, such as 6-cyano-1-(methoxymethyl)indane . Research on the parent compound, 1-indanol, has shown that it can undergo dehydrative etherification, reacting with another alcohol molecule to form a symmetrical ether like di(1-indanyl) oxide, often catalyzed by palladium complexes. researchgate.netdatapdf.com

Table 3: Reactions at the Hydroxyl Group

| Reaction Type | Reagents & Conditions | Example Product |

| Esterification | Acetic Anhydride, Pyridine | (6-Cyanoindan-1-yl)methyl acetate |

| Etherification | 1. NaH, THF2. CH₃I | 6-Cyano-1-(methoxymethyl)indane |

Oxidation Reactions

The secondary alcohol functionality of this compound is prone to oxidation to yield the corresponding ketone, 6-cyano-1-indanone. The benzylic nature of the alcohol makes this transformation particularly facile. ucalgary.ca A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and selectivity. beilstein-journals.orgrsc.orgresearchgate.net Common reagents for the oxidation of secondary benzylic alcohols include chromium-based reagents, manganese dioxide, and milder, more selective methods such as those employing dimethyl sulfoxide (B87167) (DMSO), or hypervalent iodine compounds. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org Given the presence of the nitrile group, which is generally stable to many oxidizing conditions, a range of standard oxidation protocols can be applied.

Table 1: Predicted Oxidation Reactions of this compound

| Reagent(s) | Solvent(s) | Product | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 6-Cyano-1-indanone | Mild conditions, suitable for preventing over-oxidation. |

| Manganese dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | 6-Cyano-1-indanone | Selective for benzylic and allylic alcohols. |

| Sodium hypochlorite (B82951) (NaOCl), TEMPO (catalyst) | Dichloromethane/Water | 6-Cyano-1-indanone | A catalytic, environmentally benign oxidation method. |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 6-Cyano-1-indanone | A mild and highly efficient reagent for oxidizing primary and secondary alcohols. beilstein-journals.org |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (CH₂Cl₂) | 6-Cyano-1-indanone | A widely used method that avoids heavy metals. |

Substitution Reactions

The hydroxyl group of this compound can undergo nucleophilic substitution reactions, a characteristic transformation for benzylic alcohols. ucalgary.caucalgary.ca These reactions typically proceed via an SN1 mechanism due to the stability of the resulting secondary benzylic carbocation, which is further stabilized by the fused ring system. libretexts.org The reaction is generally acid-catalyzed, involving protonation of the hydroxyl group to form a good leaving group (water). libretexts.org Subsequent attack by a nucleophile yields the substituted product. Common nucleophiles include halide ions and other nucleophilic species.

Table 2: Predicted Substitution Reactions of this compound

| Reagent(s) | Solvent(s) | Product | Reaction Type |

| Concentrated HCl | - | 1-Chloro-6-cyanoindane | SN1 |

| Concentrated HBr | - | 1-Bromo-6-cyanoindane | SN1 |

| Thionyl chloride (SOCl₂) | Pyridine or inert solvent | 1-Chloro-6-cyanoindane | SNi or SN2 |

| Phosphorus tribromide (PBr₃) | Diethyl ether or THF | 1-Bromo-6-cyanoindane | SN2 |

Indane Ring System Modifications of this compound

Electrophilic Aromatic Substitution on the Indane Core

The benzene ring of the indane core is susceptible to electrophilic aromatic substitution. uci.edu The regioselectivity of this substitution is directed by the existing substituents: the alkyl portion of the fused cyclopentane (B165970) ring and the cyano group. The alkyl group is an ortho-, para-director and an activating group due to its electron-donating inductive effect. libretexts.org Conversely, the cyano group is a meta-director and a strong deactivating group due to its electron-withdrawing inductive and resonance effects. nih.gov

In the case of this compound, the two substituents are on the same aromatic ring. The directing effects of these groups must be considered in concert. The positions ortho to the alkyl group are C-4 and C-7, while the para position is C-7. The position meta to the cyano group is C-5. Therefore, electrophilic attack will be directed to the positions that are activated by the alkyl group and not strongly deactivated by the cyano group. The most likely positions for electrophilic substitution are C-4 and C-7. Steric hindrance from the fused cyclopentane ring may influence the relative yields of the substituted products. libretexts.org

Table 3: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagent(s) | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-6-cyano-1-indanylmethanol and 7-Nitro-6-cyano-1-indanylmethanol |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo-6-cyano-1-indanylmethanol and 7-Bromo-6-cyano-1-indanylmethanol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Acyl-6-cyano-1-indanylmethanol and 7-Acyl-6-cyano-1-indanylmethanol |

Functionalization at Other Positions of the Indane Skeleton

Beyond electrophilic substitution on the aromatic ring, functionalization can also occur at other positions of the indane skeleton. The benzylic C-H bonds of the cyclopentane ring (at C-3) are potential sites for radical halogenation, although this can be less selective. The presence of the alcohol at C-1 and the cyano group at C-6 would influence the reactivity and may lead to complex product mixtures under radical conditions. More controlled functionalization would likely require the use of advanced synthetic methods, potentially involving directed C-H activation.

Rearrangement Reactions Involving this compound

Benzylic alcohols such as this compound can be susceptible to rearrangement reactions, particularly under acidic conditions that favor the formation of a carbocation intermediate. libretexts.org While specific rearrangement studies on this compound are not widely documented, analogous systems suggest potential pathways. For instance, acid-catalyzed dehydration could lead to an indene (B144670) intermediate, which could potentially undergo further reactions. Pinacol-type rearrangements are also a possibility if a diol precursor were formed. libretexts.org More complex skeletal rearrangements of the indane ring itself are less common under typical reaction conditions but can be induced under specific catalytic or thermal conditions. researchgate.net

Derivatives, Analogues, and Structural Modifications of 6 Cyano 1 Indanylmethanol

Design and Synthesis of 6-Cyano-1-indanylmethanol Analogues

The generation of analogues of this compound involves a range of synthetic strategies aimed at modifying its key functional groups. These modifications are crucial for probing structure-activity relationships (SAR) and developing compounds with tailored properties.

The hydroxyl group at the C-1 position is a prime target for structural variation due to its chemical reactivity and its potential to form key interactions with biological targets. Modifications can alter the molecule's polarity, hydrogen bonding capability, and steric profile. Common synthetic transformations include etherification, esterification, and replacement with other functional groups.

For instance, etherification can be achieved by deprotonating the alcohol with a base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide) to form the corresponding methyl ether. Esterification can be performed using various methods, such as reaction with acyl chlorides or carboxylic acids under appropriate coupling conditions. More complex modifications can introduce carbamate (B1207046) or thiocarbamate functionalities.

Table 1: Examples of Synthetic Transformations at the Hydroxyl Moiety

| Starting Material | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| This compound | 1. NaH, THF 2. CS₂, then MeI | Dithiocarbonate |

| This compound | DEAD, PPh₃, THF | Inversion of stereochemistry or ether formation |

| This compound | RCOSCN, Et₃N, THF | Thiocarbamate |

| This compound | Triphosgene, Et₃N, R¹R²NH, DCM | Carbamate |

This table illustrates common reagents used to modify the hydroxyl group, leading to a variety of functional derivatives.

The cyano group is a highly versatile functional group that can be transformed into a wide array of other functionalities, making it a key site for analogue synthesis. nih.gov Its strong electron-withdrawing nature also influences the properties of the aromatic ring. Synthetic modifications of the nitrile can introduce acidic, basic, or neutral groups, profoundly impacting the molecule's physicochemical properties.

Common transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or partially hydrolyzed to a primary amide.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the cyano group to a primary amine (aminomethyl group).

Cyclization: The cyano group can participate in cyclization reactions with adjacent functional groups or external reagents to form heterocyclic rings, such as tetrazoles (via reaction with sodium azide) or oxadiazoles.

These transformations allow for the introduction of groups that can serve as hydrogen bond donors or acceptors, or bear a positive or negative charge, which is critical for modulating biological interactions. nih.gov

Table 2: Key Synthetic Conversions of the Cyano Group

| Starting Functional Group | Reagents | Resulting Functional Group |

|---|---|---|

| Cyano (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Cyano (-CN) | H₂, Pd/C or LiAlH₄ | Aminomethyl (-CH₂NH₂) |

| Cyano (-CN) | NaN₃, NH₄Cl | Tetrazole |

| Cyano (-CN) | R-OH, DBU | Alkoxyformimidoyl |

This table summarizes major synthetic pathways for converting the cyano moiety into other important chemical groups.

Introducing substituents onto the aromatic portion of the indane ring is a fundamental strategy for fine-tuning the electronic and steric properties of the molecule. The synthesis of these analogues often begins with a substituted 1-indanone (B140024) precursor, which is then reduced to the corresponding indanol. Friedel-Crafts acylation and alkylation are classic methods for introducing substituents onto the aromatic ring system.

For example, the synthesis of 5- or 7-substituted indanones can be achieved through the cyclization of appropriately substituted arylpropionic acids in the presence of strong acids like polyphosphoric acid. beilstein-journals.org Halogenation (e.g., bromination or chlorination) can introduce atoms at specific positions, which can then serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce aryl, alkyl, or amino groups. The nature and position of these substituents can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins.

Conjugates and Hybrid Molecules Incorporating this compound Subunits

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single chemical entity. researchgate.netnih.gov This approach aims to produce molecules with dual or synergistic activity, potentially targeting multiple pathways, improving efficacy, or overcoming drug resistance. researchgate.net

The this compound scaffold can be incorporated into such hybrid molecules. For example, the hydroxyl or the aminomethyl group (derived from the cyano function) can serve as a chemical handle to attach another bioactive molecule via a linker. nih.gov Research into hybrid scaffolds has shown that combining an indanone ring system with other structures, such as benzophenone, can lead to novel compounds with enhanced biological profiles. nih.govresearchgate.net The design of these conjugates requires careful selection of the constituent pharmacophores and the linking strategy to ensure that the desired properties of each component are retained or enhanced in the final hybrid molecule.

Theoretical and Computational Chemistry of 6 Cyano 1 Indanylmethanol

In Silico Predictions for Chemical Reactivity and Selectivity of 6-Cyano-1-indanylmethanol

In the absence of dedicated computational models and studies for this compound, specific in silico predictions regarding its chemical reactivity and selectivity cannot be provided.

Future computational research would be necessary to generate the data required to populate these areas of study for this compound. Such research would provide valuable insights into its fundamental chemical properties and behavior.

Regioselectivity and Stereoselectivity Predictions

Computational chemistry provides powerful tools to forecast the outcomes of chemical reactions by calculating the energies of potential transition states and intermediates. dntb.gov.uarsc.org For a molecule like this compound, these predictions would focus on how its constituent parts electronically and sterically influence the approach of reagents.

Regioselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In this compound, regioselectivity can be considered in two main contexts: reactions on the aromatic ring and reactions involving the functional groups.

Aromatic Ring Substitution: The primary determinant of regioselectivity in electrophilic aromatic substitution is the electronic nature of the substituents already present on the benzene (B151609) ring. The cyano group is a potent electron-withdrawing group due to both induction and resonance, which deactivates the aromatic ring towards electrophilic attack. study.comquora.com This deactivation is most pronounced at the ortho and para positions, making the meta positions (relative to the cyano group) the least deactivated and therefore the most likely sites for electrophilic substitution. study.com The fused cyclopentane (B165970) ring acts as an alkyl substituent, which is weakly activating and directs ortho and para. The directing effects of these two groups would be competitive. Computational methods, particularly Density Functional Theory (DFT), can resolve this by calculating the activation energies for electrophilic attack at each possible position on the aromatic ring. The position with the lowest calculated energy barrier would be the predicted major product.

A hypothetical DFT study might yield results similar to those presented in the conceptual table below, comparing the activation energies for nitration at the available aromatic positions.

Table 1: Hypothetical DFT-Calculated Activation Energies (ΔE‡) for Electrophilic Nitration on the Aromatic Ring of this compound

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| C4 | +2.5 | Minor Product |

| C5 | +4.8 | Disfavored |

| C7 | 0.0 | Major Product |

Note: These values are illustrative and represent a potential outcome from a computational study. The C7 position is predicted as the major product, being meta to the deactivating cyano group and ortho to the activating alkyl group.

Functional Group Reactivity: Computational models can also predict whether a reaction is more likely to occur at the hydroxyl group, the cyano group, or via C-H activation on the indane ring. nih.gov By modeling the reaction pathways for each possibility, the site with the lowest activation barrier can be identified as the most kinetically favorable.

Stereoselectivity

Stereoselectivity is the preference for the formation of one stereoisomer over another. wikipedia.org This is highly relevant for this compound due to the presence of a stereocenter at the C1 position, where the hydroxymethyl group is attached.

Influence of the Existing Stereocenter: Any reaction that creates a new stereocenter in the molecule will be influenced by the pre-existing one at C1. This typically results in the formation of diastereomers in unequal amounts (diastereoselectivity). The rigid, non-planar structure of the indane core creates a distinct steric environment on either face of the five-membered ring. eburon-organics.com

Computational Modeling of Diastereoselectivity: The prediction of the major diastereomer is a common application of computational chemistry. rsc.org For instance, if a reaction were to occur at the hydroxyl group, a chiral reagent would approach from either the Re or Si face. The steric hindrance from the fused aromatic ring and the puckered five-membered ring would make one trajectory more energetically favorable.

Quantum chemical calculations can precisely quantify this energy difference (ΔΔG‡) between the two diastereomeric transition states. This energy difference is directly related to the ratio of the products formed, allowing for a quantitative prediction of the diastereomeric excess (d.e.). A larger energy difference implies higher selectivity. rsc.org

Table 2: Hypothetical DFT-Calculated Transition State Energies for a Reaction Creating a New Stereocenter

| Transition State Leading to | Relative Free Energy (ΔΔG‡) (kcal/mol) | Predicted Diastereomeric Ratio (at 298 K) |

| Diastereomer A (S,R) | 0.0 | 95 |

| Diastereomer B (S,S) | +1.8 | 5 |

Note: These hypothetical values illustrate how a modest energy difference of 1.8 kcal/mol between the two transition states, as calculated computationally, would translate into a high diastereomeric ratio of 95:5, indicating a highly stereoselective reaction.

Advanced Analytical Methodologies for 6 Cyano 1 Indanylmethanol Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 6-Cyano-1-indanylmethanol. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons on the indane ring system typically appear in the downfield region (around 7.2-7.6 ppm), with their splitting patterns providing information about their substitution pattern. The protons of the methylene groups in the five-membered ring and the methanolic proton exhibit characteristic chemical shifts and couplings that are instrumental in confirming the indanylmethanol core structure.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (-CN) is typically observed in the 118-120 ppm range, while the carbons of the aromatic ring appear between 120 and 150 ppm. The signals for the aliphatic carbons of the indane ring and the methanol group are found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.6 | Multiplet |

| CH-OH | ~5.2 | Triplet |

| CH₂-OH | ~3.7 | Doublet |

| Indane-CH₂ | 1.9 - 2.5 | Multiplet |

| Indane-CH₂ | 2.8 - 3.1 | Multiplet |

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide valuable information about the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. For this compound, the IR spectrum is expected to show a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The nitrile group also gives a strong signal in the Raman spectrum, often with less interference from water, making it a useful technique for in-situ monitoring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C≡N (Nitrile) | Stretching | 2220 - 2240 (sharp, strong) |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₁H₁₁NO), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy, which helps to confirm the molecular formula. The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of a water molecule (-18 Da) from the molecular ion is a common fragmentation pathway for alcohols.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the aromatic ring and the nitrile group, which are chromophores, allows the molecule to absorb light in the ultraviolet region. The UV-Vis spectrum typically shows one or more absorption maxima (λmax). The position and intensity of these bands can be used for quantitative analysis and to gain insights into the electronic structure of the molecule. The aromatic system in this compound is expected to exhibit characteristic absorption bands in the 200-300 nm range.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. These methods are widely used in process monitoring, quality control, and for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. It offers high resolution, sensitivity, and speed, making it ideal for both qualitative and quantitative analysis.

In a typical HPLC method for this compound, a reversed-phase column (e.g., C18) is used. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. The elution is typically monitored using a UV detector set at a wavelength where this compound exhibits strong absorbance.

The purity of a sample is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The method can be validated for linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to the presence of a polar hydroxyl group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable compound.

Derivatization:

The most common derivatization technique for compounds containing hydroxyl groups is silylation. This process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to achieve this transformation. The resulting TMS ether of this compound is significantly more volatile and less polar, making it amenable to GC analysis.

GC-MS Analysis:

Following derivatization, the sample is injected into a gas chromatograph, typically coupled with a mass spectrometer (GC-MS). The separation is achieved on a capillary column, often with a non-polar stationary phase like those based on polydimethylsiloxane. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points. The mass spectrometer then detects and fragments the eluting molecules, providing a unique mass spectrum that allows for definitive identification. The analysis of various indane derivatives by GC/MS has been previously reported, indicating the suitability of this technique for this class of compounds.

Hypothetical GC-MS Data for Silylated this compound:

| Parameter | Value |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | 70°C (1 min), then 10°C/min to 280°C (hold 5 min) |

| Expected Retention Time | ~15-17 min |

| Mass Spectrometer | Electron Impact (EI) at 70 eV |

| Key Mass Fragments (m/z) | Molecular ion (M+), fragments corresponding to the loss of a methyl group, the TMS group, and characteristic fragments of the indane core. |

Chiral Chromatography for Enantiomeric Excess Determination

As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Determining the enantiomeric excess (% ee) is crucial in many applications. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most widely used method for this purpose.

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These diastereomeric complexes have different energies of interaction, leading to different retention times for the two enantiomers.

For the separation of racemic 1-indanol (B147123) and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), have proven to be very effective. The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The relative proportions of these solvents are optimized to achieve the best resolution between the enantiomeric peaks.

Typical Chiral HPLC Parameters for Indanol Derivatives:

| Parameter | Value |

|---|---|

| HPLC Column | Chiralpak® IA or Chiralcel® OD-H |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Expected Outcome | Baseline separation of the two enantiomers, allowing for the accurate determination of the enantiomeric excess by integrating the peak areas. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, this method can provide precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The crystal structures of numerous indane derivatives have been reported, providing valuable insights into their conformational preferences and packing motifs. For this compound, X-ray analysis would be expected to reveal the relative orientation of the cyano and methanol substituents on the indane core. The presence of the hydroxyl group suggests the likelihood of hydrogen bonding networks in the crystal lattice.

Hypothetical Crystallographic Data for this compound:

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a ≈ 8-12, b ≈ 5-10, c ≈ 15-20 |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Features | Determination of the absolute configuration of the chiral center. |

| Intermolecular Interactions | Hydrogen bonding involving the hydroxyl group and potential interactions involving the cyano group. |

Applications of 6 Cyano 1 Indanylmethanol in Synthetic Organic Chemistry

6-Cyano-1-indanylmethanol as a Building Block in Heterocyclic Synthesis

The construction of heterocyclic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. While specific, direct applications of this compound in annulation reactions and as a precursor for nitrogen-containing heterocycles are not extensively documented in broad literature, its structural motifs suggest clear potential in these areas.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful tool for constructing polycyclic systems. The bifunctional nature of this compound makes it a hypothetical candidate for such transformations. For instance, the hydroxyl group could be converted into a leaving group, facilitating an intramolecular cyclization with a nucleophile derived from the cyano group or another part of the molecule. However, specific examples of this compound being used in this capacity are not readily found in peer-reviewed literature.

Nitrogen-containing heterocycles are of paramount importance in chemistry and biology. The cyano group of this compound can serve as a linchpin for the synthesis of such systems. For example, reduction of the nitrile to a primary amine would yield 6-(aminomethyl)-1-indanylmethanol, a diamine precursor that could be used in the synthesis of various fused heterocyclic systems, such as pyrimidines or benzodiazepines, upon reaction with appropriate dicarbonyl or equivalent synthons.

Role in Complex Molecule Synthesis

The synthesis of complex, often biologically active, molecules frequently relies on the use of well-defined and functionalized building blocks. This compound can serve as a key intermediate in multi-step synthetic sequences.

The primary utility of this compound lies in its role as a precursor to more elaborate molecular architectures. The cyano and hydroxyl functionalities can be manipulated independently or in concert to construct advanced intermediates. For instance, the alcohol can be protected, allowing for selective transformation of the cyano group, or vice versa. This orthogonal reactivity is crucial in the assembly of complex target molecules where precise control over functional group interconversion is necessary.

Methodology Development Utilizing this compound

The development of new synthetic methods often involves the use of novel substrates to explore the scope and limitations of a new transformation. While this compound is not widely cited as a benchmark substrate in methodology development, its structure is suitable for testing a variety of chemical reactions. For example, its chiral center at the 1-position makes it a potential substrate for developing stereoselective reactions.

Emerging Research Frontiers and Future Perspectives for 6 Cyano 1 Indanylmethanol

Integration with Flow Chemistry and Automated Synthesis

The application of flow chemistry and automated synthesis to the production and modification of 6-Cyano-1-indanylmethanol has not been specifically documented in peer-reviewed literature. In principle, the synthesis of chiral alcohols and other functionalized molecules can be significantly enhanced through the adoption of continuous-flow processes. These methodologies offer improved control over reaction parameters, enhanced safety profiles, and the potential for high-throughput screening of reaction conditions. Automated systems, often coupled with flow reactors, can enable the rapid and efficient synthesis of compound libraries, which would be advantageous for exploring the chemical space around the this compound scaffold. However, at present, there are no published examples of such systems being specifically designed for or applied to this particular compound.

Exploration of Novel Catalytic Systems for its Derivatization

The derivatization of the indane core is a subject of considerable research, with numerous catalytic systems being developed for the synthesis and functionalization of this important structural motif. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of various indane derivatives. These methods could hypothetically be applied to this compound to introduce a wide range of functional groups, thereby creating a library of novel compounds for further investigation.

The presence of both a cyano and a hydroxyl group on the this compound structure offers two distinct points for chemical modification. The hydroxyl group could be a target for esterification, etherification, or oxidation, while the cyano group could undergo hydrolysis, reduction, or be used in cycloaddition reactions. The development of novel catalytic systems to selectively functionalize one of these groups in the presence of the other would be a significant advancement. However, specific research detailing the exploration of such catalytic systems for the derivatization of this compound is currently absent from the scientific literature.

Potential in Advanced Materials Chemistry and Polymers through Chemical Functionalization

The incorporation of cyano groups into polymers is a known strategy for modifying their physical and chemical properties, such as polarity, thermal stability, and affinity for certain ions or molecules. The this compound molecule, with its reactive hydroxyl group, could potentially serve as a monomer or a functional additive in polymerization reactions. For example, it could be incorporated into polyesters or polyurethanes through its hydroxyl functionality, thereby introducing the cyano group into the polymer backbone or as a pendant group.

The rigid indane core could also impart specific mechanical or thermal properties to the resulting polymers. The potential applications of such cyano-functionalized polymers could range from specialty engineering plastics to materials for optical or electronic devices. Despite this theoretical potential, there is no available research that demonstrates the use of this compound in the synthesis of advanced materials or polymers.

Q & A

Q. Q1: What are the key considerations for designing a synthetic route for 6-Cyano-1-indanylmethanol, and how can intermediates be characterized?

Methodological Answer:

- Synthetic Design : Prioritize regioselective cyanide introduction at the indane scaffold. For example, nucleophilic substitution on a pre-functionalized indane derivative (e.g., bromo-indanol) using KCN/NaCN under polar aprotic solvents (DMF/DMSO) at 60–80°C .

- Intermediate Characterization : Use H/C NMR to confirm substitution patterns (e.g., cyano group integration at δ 110–120 ppm in C NMR) and HPLC to monitor reaction progress (>95% purity threshold) .

Q. Q2: How can thermal stability and decomposition profiles of this compound be evaluated for storage and reaction safety?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Perform under nitrogen atmosphere (10°C/min ramp) to identify decomposition onset temperatures. Cross-reference with differential scanning calorimetry (DSC) to detect exothermic events (e.g., cyano group degradation above 200°C) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor via FTIR for functional group integrity (e.g., O-H stretch at 3200–3600 cm) .

Advanced Research Questions

Q. Q3: How can computational modeling resolve contradictory data in the binding affinity of this compound with neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with GSK-3β or serotonin receptors. Compare binding energies (ΔG) across multiple conformations; discrepancies >2 kcal/mol suggest experimental variability (e.g., assay pH or solvent effects) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to validate stability of predicted binding poses. RMSD >3 Å indicates unreliable docking results .

Q. Q4: What strategies optimize enantiomeric purity of this compound for chiral pharmacology studies?

Methodological Answer:

- Chiral Resolution : Employ preparative HPLC with amylose-based columns (e.g., Chiralpak IA) using hexane:isopropanol (80:20) mobile phase. Monitor enantiomeric excess (ee) via circular dichroism (CD) at 220–260 nm .

- Asymmetric Synthesis : Catalyze cyanide addition using Jacobsen’s Mn-salen complex for >90% ee. Confirm via chiral GC-MS (β-DEX column, He carrier gas) .

Data Contradiction Analysis

Q. Q5: How should researchers address conflicting spectroscopic data (e.g., 1^11H NMR shifts) for this compound derivatives?

Methodological Answer:

- Variable Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3; aromatic proton shifts may vary by 0.2–0.5 ppm due to H-bonding with cyano groups .

- Impurity Profiling : Use LC-MS (ESI+) to detect trace byproducts (e.g., de-cyanated indanol). Adjust recrystallization solvents (ethanol/water vs. ethyl acetate) to suppress side reactions .

Biological Activity Profiling

Q. Q6: What in vitro assays are suitable for preliminary neuroactivity screening of this compound?

Methodological Answer:

- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s assay, 412 nm) and monoamine oxidase-B (MAO-B fluorometric kit). IC values <10 μM warrant further study .

- Cellular Uptake : Use SH-SY5Y neuroblastoma cells with LC-MS quantification. Normalize to cell viability (MTT assay) to rule out cytotoxicity .

Analytical Method Development

Q. Q7: How can GC-MS and ICP-MS be combined to quantify trace metal catalysts in this compound synthesis?

Methodological Answer:

- GC-MS for Organics : Derivatize methanol groups with BSTFA (70°C, 30 min) to improve volatility. Monitor m/z 73 (TMS fragment) .

- ICP-MS for Metals : Digest samples in HNO3/H2O2 (microwave-assisted). Quantify Pd (m/z 106) or Ni (m/z 60) with <1 ppb detection limits .

Mechanistic Studies

Q. Q8: What isotopic labeling approaches elucidate the reaction mechanism of this compound formation?

Methodological Answer:

- C-Labeled Cyanide : Synthesize using KCN. Track incorporation via C NMR (δ 110–120 ppm) and isotope ratio MS .

- Kinetic Isotope Effects : Compare rates with CN vs. CN; KIE >1.0 indicates rate-limiting nucleophilic attack .

Tables of Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 145–148°C | |

| LogP (Cyano group) | HPLC (C18 column) | 1.8 ± 0.2 | |

| MAO-B IC | Fluorometric assay | 8.3 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.